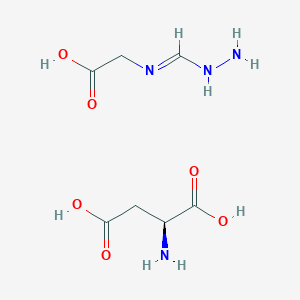![molecular formula C10H10N2OS2 B14196046 5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole CAS No. 922504-44-7](/img/structure/B14196046.png)
5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-methylphenylmethanesulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole typically involves the reaction of 4-methylbenzenesulfinyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-[(4-Methylphenyl)methanesulfonyl]-1,2,4-thiadiazole.
Reduction: 5-[(4-Methylphenyl)methanesulfanyl]-1,2,4-thiadiazole.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its antimicrobial or antiviral effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methylphenyl)sulfinyl]-1,2,4-thiadiazole
- 5-[(4-Methylphenyl)sulfonyl]-1,2,4-thiadiazole
- 5-[(4-Methylphenyl)methanesulfanyl]-1,2,4-thiadiazole
Uniqueness
5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfinyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, its potential bioactivity makes it a valuable compound for medicinal research.
Properties
CAS No. |
922504-44-7 |
|---|---|
Molecular Formula |
C10H10N2OS2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methylsulfinyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C10H10N2OS2/c1-8-2-4-9(5-3-8)6-15(13)10-11-7-12-14-10/h2-5,7H,6H2,1H3 |
InChI Key |
KXLYTNSNYMNHEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)C2=NC=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


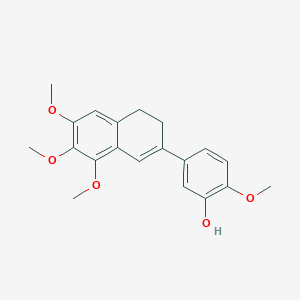
![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
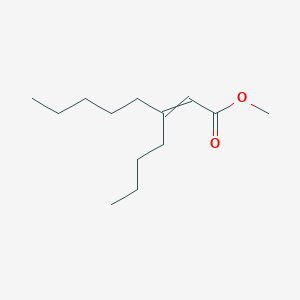
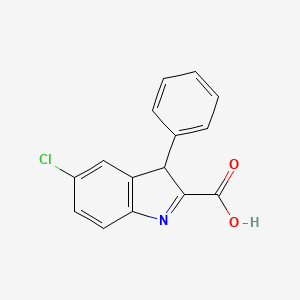

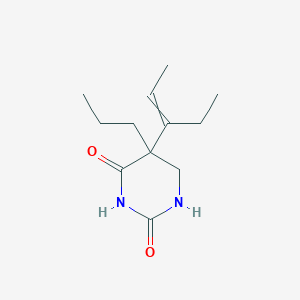

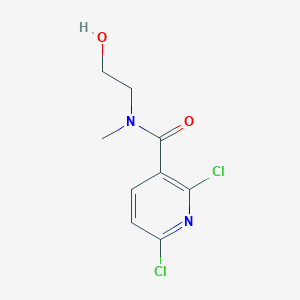
![4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B14196000.png)
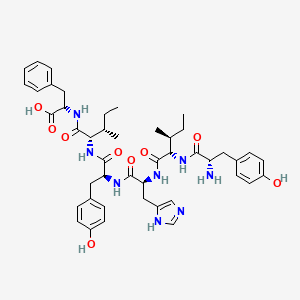
![9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14196010.png)
![2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole](/img/structure/B14196013.png)

